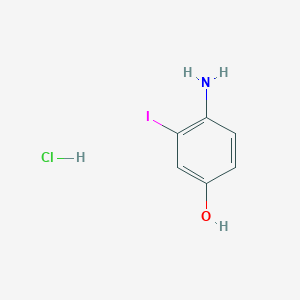

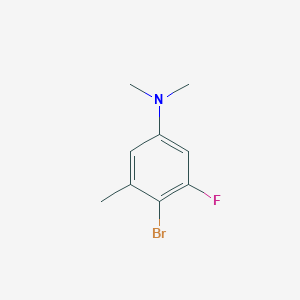

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine

説明

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, also known as 4-Bromo-3-fluoro-5-methyl-phenyl-N,N-dimethylaniline, is an organic compound used as an intermediate in organic synthesis. It is a colorless liquid with a pungent odor. The compound can be synthesized through the reaction of 4-bromo-3-fluoro-5-methyl-phenyl-N-methyl-amine with dimethyl sulfate. 4-Bromo-3-fluoro-5-methyl-phenyl-N,N-dimethylaniline is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.

科学的研究の応用

Photophysical Properties of Analogues

Research on borondipyrromethene analogues, which share structural similarities with (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, highlights their photophysical properties. These studies reveal the impact of solvent polarity and the electron-withdrawing strength of substituents on fluorescence quantum yields and lifetimes. This understanding is critical for designing efficient fluorescent materials for various applications, including sensors and light-emitting devices (Qin et al., 2005).

Functionalized Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction demonstrates the utility of such reactions in creating advanced materials. These materials have potential applications in energy storage and conversion devices, showcasing the relevance of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine in the development of high-performance polymer electrolytes (Kim et al., 2011).

Fluorescence Enhancement

The study of fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions, which can be related to the structural features of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, provides insights into how N-phenyl substituents influence photophysical behaviors. These findings are valuable for the design of fluorescent probes with high quantum yields, useful in bioimaging and molecular diagnostics (Yang et al., 2002).

Intramolecular Charge Transfer Studies

Investigations into intramolecular charge transfer properties of certain compounds reveal the potential of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine analogues as fluorescence probes. These studies contribute to the development of sensitive and selective probes for biological and chemical sensing applications (Singh et al., 2002).

Multi-Stimuli Responsive Materials

Research on V-shaped molecules demonstrates the application of structurally similar compounds in creating multi-stimuli responsive materials. These materials exhibit morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, offering potential applications in smart coatings and security inks (Lu & Xia, 2016).

特性

IUPAC Name |

4-bromo-3-fluoro-N,N,5-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFPUJLTLWPLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

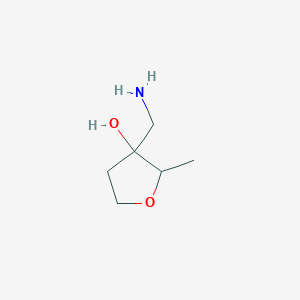

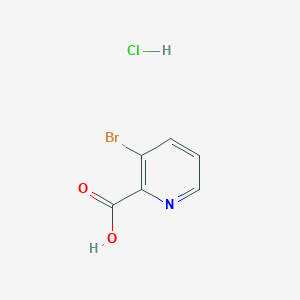

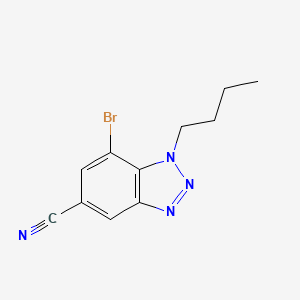

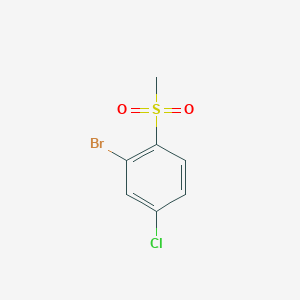

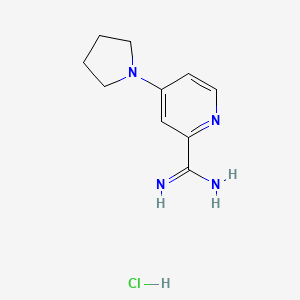

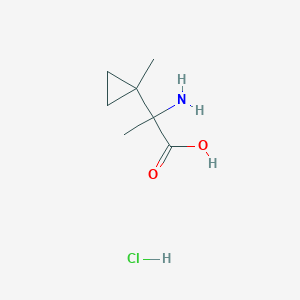

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)

![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)

![{1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1528305.png)